FRET Assay Potency: 6.9-Fold Improvement Over Parent Compound AI-4-57
AI-10-47 demonstrates a 6.9-fold improvement in FRET assay inhibitory potency relative to its parent compound AI-4-57. This enhancement is directly attributed to the introduction of a trifluoromethoxy substitution into the AI-4-57 scaffold [1]. The FRET assay measures the disruption of CBFβ-SMMHC binding to the RUNX1 Runt domain, the primary oncogenic protein-protein interaction driving inv(16) AML pathogenesis [2].
| Evidence Dimension | CBFβ-SMMHC/RUNX1 binding inhibition (FRET assay IC50) |
|---|---|
| Target Compound Data | 3.2 μM |
| Comparator Or Baseline | AI-4-57: 22 μM |
| Quantified Difference | 6.9-fold improvement (85.5% reduction in IC50) |
| Conditions | Fluorescence resonance energy transfer (FRET) assay measuring CBFβ-SMMHC binding to RUNX1 Runt domain [1] |
Why This Matters
This 6.9-fold FRET potency gain validates the trifluoromethoxy substitution as a critical medicinal chemistry optimization step and positions AI-10-47 as the preferred monovalent probe for biochemical studies requiring improved target engagement relative to AI-4-57.
- [1] Illendula A, Gilmour J, Grembecka J, et al. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers. EBioMedicine. 2016;8:117-131 (Table 1). View Source
- [2] Illendula A, Pulikkan JA, Zong H, et al. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice. Science. 2015;347:779-784. View Source
